molecular formula C14H17ClO5 B14665389 Diethyl (3-chloro-4-methoxyphenyl)propanedioate CAS No. 39923-58-5

Diethyl (3-chloro-4-methoxyphenyl)propanedioate

Cat. No.: B14665389
CAS No.: 39923-58-5
M. Wt: 300.73 g/mol
InChI Key: ZJULMZMWBRTDGC-UHFFFAOYSA-N
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Description

Diethyl (3-chloro-4-methoxyphenyl)propanedioate is an organic compound with the molecular formula C13H17ClO5 It is a derivative of diethyl propanedioate, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-chloro-4-methoxyphenyl)propanedioate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl propanedioate with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-chloro-4-methoxyphenyl)propanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (3-chloro-4-methoxyphenyl)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (3-chloro-4-methoxyphenyl)propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The pathways involved in its reactions include nucleophilic substitution, ester hydrolysis, and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-chloro-4-methoxyphenyl)propanedioate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research .

Properties

CAS No.

39923-58-5

Molecular Formula

C14H17ClO5

Molecular Weight

300.73 g/mol

IUPAC Name

diethyl 2-(3-chloro-4-methoxyphenyl)propanedioate

InChI

InChI=1S/C14H17ClO5/c1-4-19-13(16)12(14(17)20-5-2)9-6-7-11(18-3)10(15)8-9/h6-8,12H,4-5H2,1-3H3

InChI Key

ZJULMZMWBRTDGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC)Cl)C(=O)OCC

Origin of Product

United States

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